

TFAX 594, SE: A Technical Guide for Advanced Fluorescence Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tfax 594,SE*

Cat. No.: *B11927528*

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For Researchers, Scientists, and Drug Development Professionals

TFAX 594, SE is a bright and photostable amine-reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules. Its utility in a variety of fluorescence-based detection methods, including flow cytometry and microscopy, makes it a valuable tool in biological research and drug development. This guide provides a comprehensive overview of TFAX 594, SE, including its technical specifications, a detailed experimental protocol for conjugation, and visual representations of the labeling chemistry and workflow.

Core Technical Specifications

TFAX 594, SE is characterized by its strong fluorescence emission in the red region of the visible spectrum, which is advantageous for minimizing autofluorescence from biological samples. The succinimidyl ester (SE) reactive group readily forms a stable amide bond with primary amines on target molecules.

Property	Value
Excitation Maximum (λ_{ex})	~590 nm
Emission Maximum (λ_{em})	~617 - 660 nm[1][2]
Molar Extinction Coefficient (ϵ)	92,000 $\text{cm}^{-1}\text{M}^{-1}$ [1]
Quantum Yield (Φ)	0.66
Reactive Group	Succinimidyl Ester (SE) / NHS Ester
Reactivity	Primary Amines
Molecular Weight	819.85 g/mol
Chemical Formula	$\text{C}_{39}\text{H}_{37}\text{N}_3\text{O}_{13}\text{S}_2$

Experimental Protocol: Protein Labeling with TFAX 594, SE

This protocol provides a general methodology for the conjugation of TFAX 594, SE to a typical IgG antibody. The molar ratio of dye to protein may need to be optimized for other proteins to achieve the desired degree of labeling.

Materials:

- TFAX 594, SE
- Protein or antibody to be labeled
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

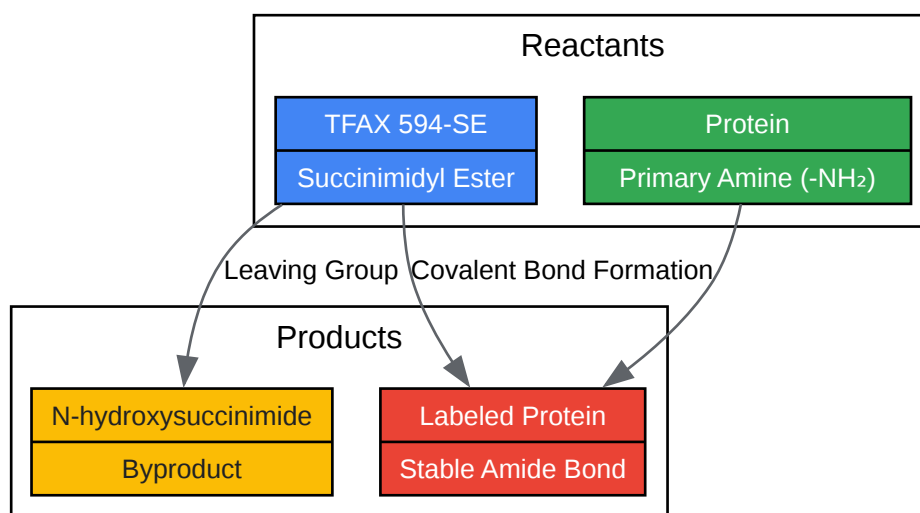
Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
 - Ensure the buffer is free of amine-containing substances like Tris or glycine, as they will compete with the labeling reaction. If necessary, dialyze the protein against the reaction buffer.
- Dye Preparation:
 - Allow the vial of TFAX 594, SE to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, dissolve 1 mg of TFAX 594, SE (MW ~820) in approximately 122 μ L of DMSO.
- Labeling Reaction:
 - While gently vortexing the protein solution, add the calculated volume of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common for antibodies.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
 - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
 - Apply the reaction mixture to the top of the column.
 - Elute the labeled protein with PBS. The first colored fraction to elute will be the conjugated protein, while the free, unconjugated dye will elute later.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and ~590 nm (A_{590}).

- Calculate the protein concentration and the DOL using the following equations:
 - Protein Concentration (M) = $[A_{280} - (A_{590} \times 0.56)] / \epsilon_{\text{protein}}$
 - Dye Concentration (M) = $A_{590} / \epsilon_{\text{dye}}$
 - DOL = Dye Concentration / Protein Concentration
- Note: 0.56 is a correction factor for the absorbance of the dye at 280 nm. The molar extinction coefficient of the protein ($\epsilon_{\text{protein}}$) at 280 nm must be known. For a typical IgG, $\epsilon_{\text{protein}}$ is $\sim 203,000 \text{ cm}^{-1}\text{M}^{-1}$.
- Storage:
 - Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

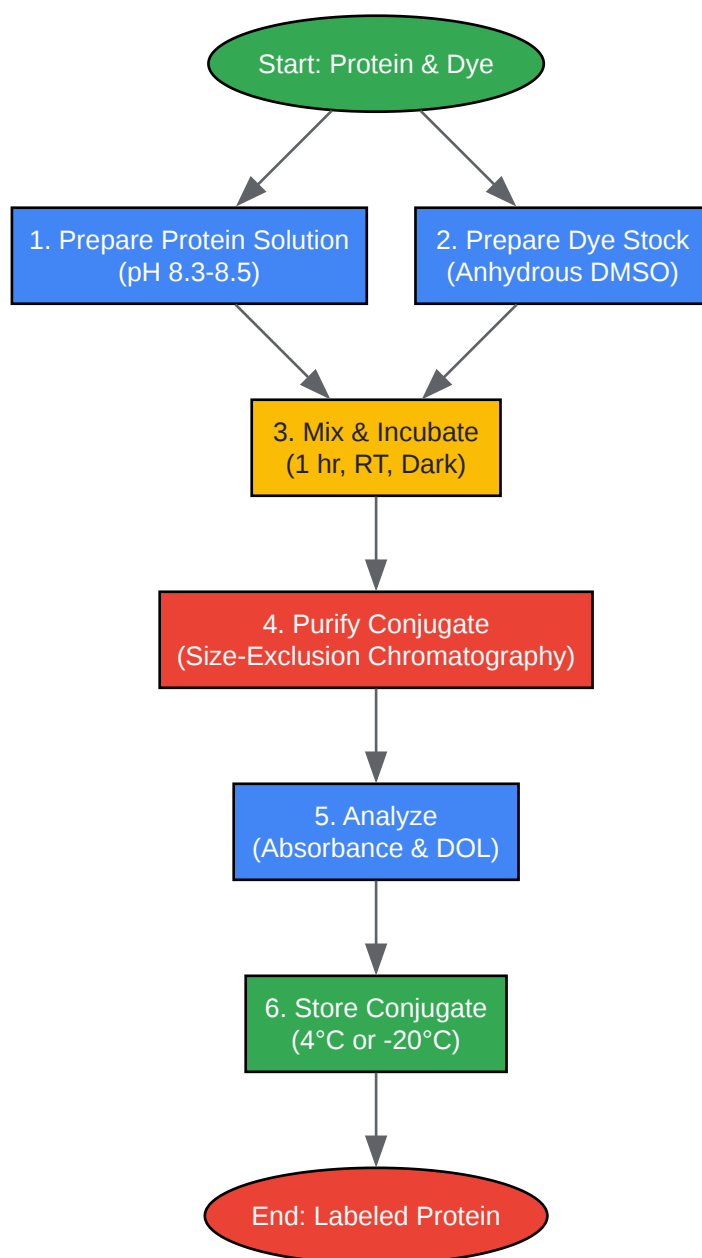
Visualizing the Chemistry and Process

To better understand the labeling process, the following diagrams illustrate the chemical reaction and the experimental workflow.



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TFX 594, SE Labeling Reaction



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Protein Labeling Workflow

Applications in Research and Development

TFAX 594, SE is a versatile tool for a range of applications that require fluorescent detection of biomolecules. Its brightness and photostability make it particularly well-suited for:

- Flow Cytometry: Labeling of cell surface or intracellular proteins for immunophenotyping and cell sorting.

- Fluorescence Microscopy: Visualization of proteins and other targets in fixed or live cells and tissues.
- Super-Resolution Microscopy: Techniques such as dSTORM benefit from the dye's photophysical properties.
- High-Content Screening: Automated imaging and analysis of cellular responses to drug candidates.
- Immunoassays: Development of sensitive and robust fluorescence-based assays like ELISA and Western blotting.

In conclusion, TFAX 594, SE is a high-performance fluorescent dye that offers researchers a reliable and efficient method for labeling biomolecules. Its favorable spectral properties, combined with a straightforward conjugation protocol, make it an excellent choice for a wide array of fluorescence-based applications.

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References

- 1. biotium.com [biotium.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- To cite this document: BenchChem. [TFAX 594, SE: A Technical Guide for Advanced Fluorescence Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11927528#what-is-tfax-594-se-fluorescent-dye]

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